

# An In-Depth Technical Guide to the Chemical Properties of Fak-IN-17

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **Fak-IN-17**, a potent inhibitor of Focal Adhesion Kinase (FAK). The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

## **Chemical Identity and Physicochemical Properties**

**Fak-IN-17**, also referred to as compound A12 in the primary literature, is a diaminopyrimidine derivative. Its fundamental chemical identifiers are summarized in the table below.[1] While specific experimental data on solubility is not readily available, diaminopyrimidine derivatives are generally known to be lipid-soluble.[2]



Property	Value	Reference	
IUPAC Name	Not formally assigned		
Molecular Formula	C24H27CIN5O3P	[1]	
Molecular Weight	499.93 g/mol	[1]	
SMILES	CIC1=CN=C(NC2=CC=C(C(N C3CCOCC3)=O)C=C2)N=C1N [1] C4=CC=CC=C4P(C)(C)=O		
CAS Number	Not available		

# **Biological Activity and Potency**

**Fak-IN-17** is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration. Its inhibitory activity has been quantified against various cancer cell lines, demonstrating its potential as an anti-cancer agent.

Assay	Cell Line	IC50 (nM)	Reference
FAK Enzymatic Assay	-	Not explicitly stated for A12, but derivatives in the same series show nanomolar potency.	[1]
Cell Viability Assay	A549 (Human Lung Carcinoma)	130	[1]
Cell Viability Assay	MDA-MB-231 (Human Breast Adenocarcinoma)	94	[1]

# **Kinase Selectivity and Pharmacological Profile**

Preliminary evaluations have characterized **Fak-IN-17** as a multi-kinase inhibitor.[1] This suggests that while it potently inhibits FAK, it may also exert effects on other kinases, a factor



to consider in its therapeutic application and potential off-target effects.

#### In Vitro Metabolic Stability

**Fak-IN-17** has demonstrated favorable metabolic stability in in vitro assays.[1] This is a crucial characteristic for a drug candidate, as it indicates a potentially longer half-life and sustained therapeutic effect in vivo.

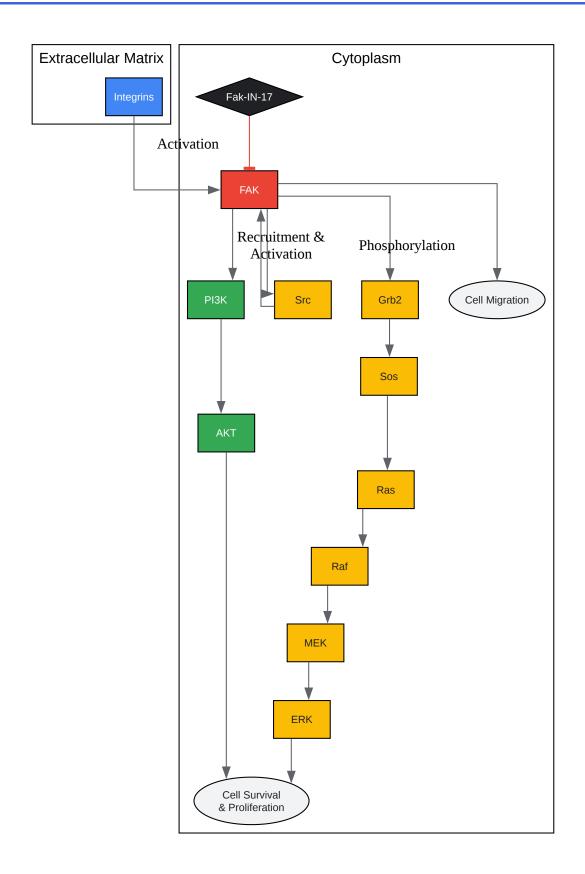
#### Cytochrome P450 (CYP) Inhibition

The compound has been shown to have weak inhibitory activity on cytochrome P450 isoforms. [1] This is a desirable feature, as it suggests a lower likelihood of drug-drug interactions when co-administered with other therapeutic agents that are metabolized by the CYP enzyme system.

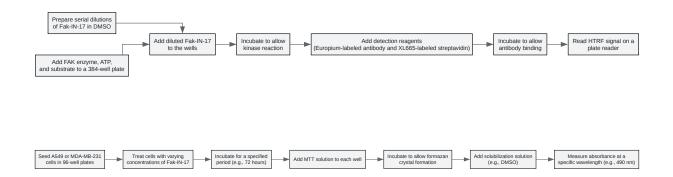
## **Mechanism of Action and Signaling Pathway**

**Fak-IN-17** exerts its biological effects by inhibiting the FAK signaling pathway. FAK is a central node in integrin and growth factor receptor signaling, playing a critical role in cell adhesion, proliferation, and survival.









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#### References

- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase PubMed [pubmed.ncbi.nlm.nih.gov]
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